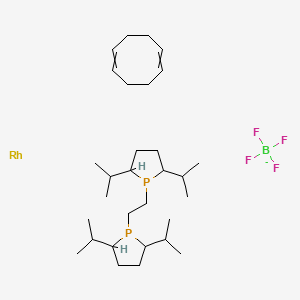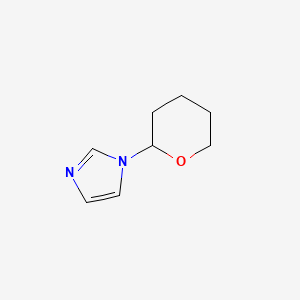
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole
描述
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is an organic compound featuring a tetrahydropyran ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole with tetrahydropyranyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the tetrahydropyranyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions: 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted imidazole derivatives.
科学研究应用
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
相似化合物的比较
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
Comparison: 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is unique due to the presence of both tetrahydropyran and imidazole rings, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds like 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the imidazole derivative may exhibit different binding affinities and pharmacological profiles, making it a valuable compound for diverse applications.
属性
IUPAC Name |
1-(oxan-2-yl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-6-11-8(3-1)10-5-4-9-7-10/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAZJODSQOTFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
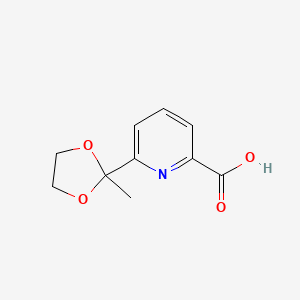


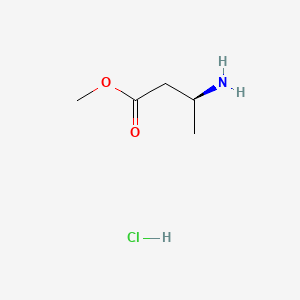
![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
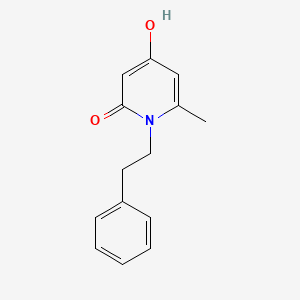
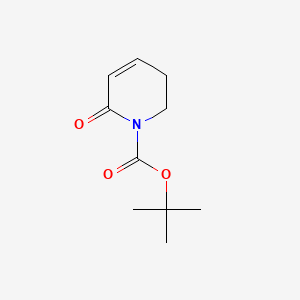
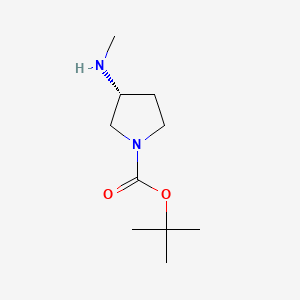
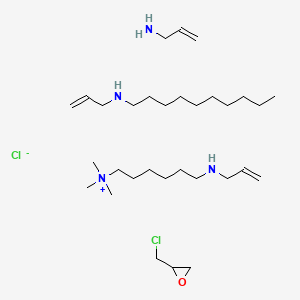
![2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride](/img/structure/B599828.png)
![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)
